2-Methylquinolin-3-ol

Description

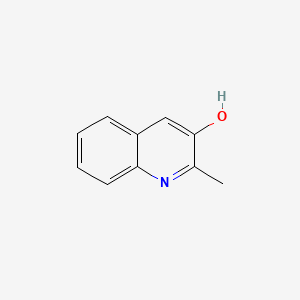

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQWBTOTNRMKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344090 | |

| Record name | 2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-19-4 | |

| Record name | 2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylquinolin-3-ol CAS number

An In-depth Technical Guide to 2-Methylquinolin-3-ol for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist with extensive experience in medicinal chemistry and process development, I have frequently encountered the quinoline scaffold as a cornerstone of modern drug discovery. Its prevalence in FDA-approved drugs is a testament to its unique ability to interact with a wide range of biological targets. This guide focuses on a particularly valuable derivative: this compound. More than a simple building block, this molecule represents a strategic starting point for synthetic campaigns, offering a modifiable core with predictable reactivity. The intent of this document is not merely to present data but to provide a cohesive narrative that explains the causality behind its synthesis, the logic of its application, and the critical importance of its characterization. The protocols and insights shared herein are designed to be self-validating, empowering researchers to not only replicate but also innovate upon these established foundations.

Core Compound Identification and Physicochemical Profile

Accurate identification and a thorough understanding of a compound's physical properties are the bedrock of reproducible science. These parameters govern everything from reaction kinetics to bioavailability.

Unambiguous Identification

Physicochemical Data Summary

The properties outlined below are critical for predicting the behavior of this compound in both synthetic and biological contexts. The predicted LogP, for instance, suggests a favorable balance of hydrophilicity and lipophilicity, a key consideration in early-stage drug design for oral absorption.

| Property | Value / Description | Significance in Research & Drug Development |

| XLogP3 (Predicted) | 2.2[5][7] | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| Topological Polar Surface Area | 33.1 Ų[5] | A value below 90 Ų is often correlated with good oral bioavailability. |

| Hydrogen Bond Donors | 1[5] | The hydroxyl group can engage in crucial hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 2[5] | The nitrogen and oxygen atoms can act as hydrogen bond acceptors in molecular interactions. |

| Density | 1.21 g/cm³[5] | Useful for process calculations and formulation development. |

| Boiling Point | 303.7 °C at 760 mmHg[5] | High boiling point indicates thermal stability, which is relevant for high-temperature reactions. |

| Solubility | Soluble in ether, ethanol, and chloroform.[3] | Knowledge of solubility is essential for selecting appropriate reaction solvents and analytical methods (e.g., HPLC mobile phase). |

Synthesis Pathway: The Conrad-Limpach Reaction

While several synthetic routes exist[3][6], the Conrad-Limpach synthesis remains a classic and highly instructive method for preparing hydroxyquinolines.[8][9][10] It is a robust thermal condensation that provides a clear example of strategic bond formation. The reaction is typically performed in two stages: the formation of an enamine intermediate followed by a high-temperature cyclization.[10]

Detailed Experimental Protocol & Mechanistic Rationale

Step 1: Formation of Ethyl 3-anilino-2-butenoate (Kinetic Control)

-

Procedure:

-

To a round-bottom flask, add aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).

-

Stir the mixture at room temperature. The reaction is typically exothermic.

-

-

Causality (The "Why"): This step is a nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ethyl acetoacetate.[8] An acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. This initial condensation forms a Schiff base, which rapidly tautomerizes to the more stable enamine.[8][9] Running this step under milder, kinetic conditions favors the formation of this intermediate over the alternative Knorr synthesis product.[11]

Step 2: Thermal Cyclization to 2-Methylquinolin-4-ol (Thermodynamic Control)

-

Procedure:

-

The crude enamine from Step 1 is added dropwise to a pre-heated, high-boiling, inert solvent (e.g., Dowtherm A, mineral oil) at approximately 250 °C.[8][10]

-

The reaction is held at this temperature for a short duration (e.g., 15-30 minutes) to drive the cyclization.

-

The mixture is cooled, and the product precipitates and is collected by filtration.

-

-

Causality (The "Why"): This is the critical, energy-intensive step. The high temperature provides the necessary activation energy for an intramolecular electrocyclic ring closure.[8][9] The enamine attacks the aromatic ring, temporarily breaking its aromaticity.[12] Subsequent elimination of ethanol re-aromatizes the system, yielding the thermodynamically stable 4-hydroxyquinoline product.[9] The use of high-boiling solvents is purely functional: to achieve and maintain the required reaction temperature safely.[12]

Note: The Conrad-Limpach synthesis formally yields the 4-hydroxy isomer. The target molecule, this compound, is typically prepared via alternative routes, such as the condensation of o-aminobenzaldehyde with chloroacetone.[3][6] However, the Conrad-Limpach is presented here for its illustrative value in quinoline chemistry.

Synthesis Workflow Diagram

Sources

- 1. CAS 613-19-4 | this compound - Synblock [synblock.com]

- 2. This compound [dyestuffintermediates.com]

- 3. This compound | 613-19-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. synarchive.com [synarchive.com]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Methylquinolin-3-ol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 613-19-4), a key heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its role in various scientific fields. We will explore not just the protocols, but the underlying chemical principles that govern its synthesis and utility, ensuring a deep and actionable understanding for laboratory and development applications.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-hydroxyquinaldine, is a derivative of quinoline, a heterocyclic aromatic compound. The presence of both a hydroxyl group and a methyl group on the quinoline scaffold imparts specific reactivity and physical properties, making it a valuable intermediate in organic synthesis. The quinoline core itself is a privileged scaffold in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.

The fundamental properties of this compound are summarized below, providing a quantitative baseline for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 159.18 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO | [1][2][3][4] |

| CAS Number | 613-19-4 | [1][2][5] |

| Appearance | Needle-like crystals | [5] |

| Boiling Point | 303.7 °C at 760 mmHg | [6] |

| Density | 1.21 g/cm³ | [6] |

| Solubility | Soluble in ether, ethanol, and chloroform | [5] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [3] |

| LogP | 2.24882 | [3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Combes, Conrad-Limpach, and Friedländer syntheses. For this compound, a highly effective and common method is a variation of the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene ketone, in this case, chloroacetone.[1][5]

The Friedländer Annulation Pathway

This reaction proceeds via an initial aldol-type condensation between the amine of o-aminobenzaldehyde and the carbonyl of chloroacetone to form a Schiff base (iminyl) intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline ring system. The choice of reagents and conditions is critical for achieving high yield and purity.

Caption: Synthesis workflow for this compound.

Validated Experimental Protocol

This protocol is based on a reported high-yield synthesis and incorporates a phase-transfer catalyst to enhance the reaction between the aqueous and organic phases.[1] This self-validating system ensures robust and reproducible results.

Materials:

-

o-Aminobenzaldehyde

-

Chloroacetone

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (NaOH)

-

Zinc oxide (ZnO) - Note: While mentioned in one source, its precise role as a co-catalyst or promoter should be further investigated; it may aid in specific side-reaction suppression.

-

Tetrahydrofuran (THF)

-

Deionized water

Step-by-Step Methodology:

-

Solution Preparation (Organic Phase): In a reaction vessel, dissolve o-aminobenzaldehyde, chloroacetone, and the phase-transfer catalyst, tetrabutylammonium bromide, in tetrahydrofuran (THF). A reported mass ratio is 1:0.75:0.10, respectively.[1] The TBAB is crucial as it shuttles the hydroxide ions from the aqueous phase to the organic phase to deprotonate the α-carbon of chloroacetone, facilitating the condensation.

-

Solution Preparation (Aqueous Phase): In a separate beaker, prepare an aqueous solution of sodium hydroxide and zinc oxide.[1] The NaOH acts as the base catalyst required for the condensation reactions.

-

Reaction Initiation: Combine the two solutions. The reaction is biphasic, and vigorous stirring is essential to maximize the interfacial area where the phase-transfer catalysis occurs. The pH of the mixed solution should be alkaline, around 12-13, to ensure the base catalyst is active.[1]

-

Temperature Control: Maintain the reaction temperature at approximately 30°C.[1] This moderate temperature is sufficient to drive the reaction forward without promoting significant side-product formation. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, the product is isolated. This typically involves:

-

Separating the organic and aqueous layers.

-

Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Combining the organic layers, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Removing the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as needle-like crystals.[5]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This is a critical step in any research or development workflow to validate the experimental outcome.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR will display distinct signals for the twelve carbon atoms in the molecule, with the chemical shifts confirming the structure of the heterocyclic ring and the positions of the substituents.[7]

-

-

Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z corresponding to the exact mass of 159.0684 g/mol .[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the hydroxyl group and sharp peaks corresponding to C=C and C=N stretching of the aromatic quinoline system.

Caption: Analytical workflow for product validation.

Applications in Chemical and Pharmaceutical Industries

While its primary documented use is in the synthesis of dyes, the quinoline scaffold of this compound makes it a compound of significant interest for drug discovery and medicinal chemistry.

Dye Synthesis Intermediate

This compound is a crucial precursor for several commercial disperse dyes.[5] It serves as the coupling component in azo coupling reactions or is used in condensation reactions with other molecules, such as phthalic anhydride, to create dyes like C.I. Disperse Yellow 54, 143, and 160.[4] These dyes are used for coloring synthetic fibers like polyester and nylon.

Scaffold for Drug Discovery

The quinoline core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11]

While this compound itself may not be the final active pharmaceutical ingredient (API), its functional groups (a nucleophilic hydroxyl group and a modifiable methyl group) make it an excellent starting point for building more complex molecules. Researchers can leverage this scaffold to synthesize libraries of novel compounds for high-throughput screening.[12] The hydroxyl group can be easily converted into ethers or esters, and the quinoline ring can undergo further substitutions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[13]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[8][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[14] Do not induce vomiting.[17]

-

Skin Contact: In case of contact, wash the affected area immediately with plenty of soap and water.[15]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular weight of 159.18 g/mol . Its synthesis via the Friedländer annulation is efficient and scalable, providing a reliable source of this important intermediate. Beyond its established role in the dye industry, its quinoline core presents significant opportunities for exploration in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher or scientist looking to utilize this valuable chemical building block.

References

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-quinolinol. Available at: [Link]

-

PubChem. (n.d.). 2-Methylquinoline. Available at: [Link]

- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.

-

ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

-

Bentham Science. (2022). The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinolin-3-ol in Modern Pharmaceutical Synthesis. Available at: [Link]

-

MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

-

MDPI. (n.d.). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Available at: [Link]

-

MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 613-19-4 | this compound - Synblock [synblock.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [dyestuffintermediates.com]

- 5. This compound | 613-19-4 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. southwest.tn.edu [southwest.tn.edu]

2-Methylquinolin-3-ol synthesis from o-aminobenzaldehyde

An In-depth Technical Guide for the Synthesis of 2-Methylquinolin-3-ol from o-Aminobenzaldehyde

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a significant intermediate in the manufacturing of various synthetic dyes.[1] The primary focus is on the efficient condensation reaction between o-aminobenzaldehyde and chloroacetone, a process rooted in the principles of the Friedländer annulation.[2][3][4] This document delineates the underlying reaction mechanism, offers a field-proven, high-yield experimental protocol leveraging microreactor technology, and discusses the critical parameters governing the synthesis. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a robust and scalable method for preparing this valuable quinoline derivative.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[5][6] Among the vast family of quinoline derivatives, this compound (CAS No. 613-19-4) serves as a crucial building block, particularly in the synthesis of disperse dyes such as C.I. Disperse Yellow 54 and 160.[1]

The synthesis of quinolines has been a subject of extensive research for over a century, with several named reactions developed for its construction, including the Skraup, Doebner-von Miller, and Pfitzinger syntheses.[2][5] However, the Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods.[4][7] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] This guide focuses on a modern, highly efficient iteration of this classic reaction to produce this compound.

Reaction Mechanism: The Friedländer Annulation Pathway

The synthesis of this compound from o-aminobenzaldehyde and chloroacetone proceeds via a base-catalyzed Friedländer-type condensation. While two primary mechanistic pathways are often debated for the Friedländer synthesis (an initial aldol addition versus an initial Schiff base formation), detailed studies suggest that the reaction between a 2-aminoaryl aldehyde and a ketone predominantly follows the aldol addition pathway.[4][8]

The key steps are as follows:

-

Enolate Formation: In the presence of a base (e.g., sodium hydroxide), a proton is abstracted from the α-carbon of chloroacetone, forming a reactive enolate.

-

Aldol Addition: The chloroacetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-aminobenzaldehyde. This step forms an intermediate aldol adduct.

-

Intramolecular Cyclization & Dehydration: The amino group of the aldol adduct then undergoes a rapid intramolecular nucleophilic attack on the ketone carbonyl. This cyclization is followed by a dehydration step, leading to the formation of the heterocyclic ring.

-

Tautomerization & Elimination: A final tautomerization and elimination of the chlorine atom yields the aromatic this compound product. The presence of zinc oxide in some protocols may facilitate the dehalogenation step.

Caption: Experimental workflow for the microreactor-based synthesis.

Detailed Step-by-Step Protocol

The following protocol is adapted from a high-yield synthesis method. [9]

-

Preparation of Solution A (Organic Phase): In a suitable vessel, dissolve o-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in tetrahydrofuran (THF).

-

Preparation of Solution B (Aqueous Phase): In a separate vessel, dissolve sodium hydroxide and zinc oxide in water.

-

Mixing: Combine Solution A and Solution B to create the final reaction mixture. A reported mass ratio for the solid components (o-aminobenzaldehyde:chloroacetone:tetrabutylammonium bromide:sodium hydroxide:zinc oxide) is 1:0.75:0.10:0.75:0.10, resulting in a pH of approximately 12.3. [9]4. Preheating: Pump the combined reaction mixture through a preheater to bring its temperature to a stable 30°C.

-

Reaction: Introduce the preheated solution into a microchannel reactor, maintaining the temperature at 30°C. A flow rate of 66 mL/min has been reported to be effective. [9]6. Separation and Isolation: The output from the reactor is directed to a separation tank. The product, this compound, can be isolated from the reaction mixture through standard work-up procedures such as extraction, followed by solvent evaporation and recrystallization if necessary.

-

Yield Calculation: Under these optimized conditions, a yield of 96.4% has been reported. [9]

Alternative Synthetic Approaches

While the described method is highly efficient, it is valuable to consider alternative strategies for synthesizing quinolines to provide a broader context.

-

Domino Nitro Reduction-Friedländer Heterocyclization: To overcome the limited availability of some 2-aminobenzaldehyde derivatives, a useful modification involves the in situ reduction of the more common 2-nitrobenzaldehydes. [10]Using reagents like iron powder in acetic acid, the nitro group is reduced to an amine, which then undergoes the Friedländer condensation with an active methylene compound in the same pot. [10]* Cu(I)-Catalyzed Retro-Aldol Reaction: A modern approach utilizes β-hydroxyketones as a source for the in situ generation of a specific copper enolate. [11]This enolate then reacts chemo- and regioselectively with o-aminobenzaldehyde in a transfer aldol reaction to produce substituted quinolines, offering an improvement over conventional methods that might use less specific enolate sources like acetone directly. [11]* Catalyst-Mediated Annulations: A wide variety of catalysts have been explored to improve the efficiency and selectivity of the Friedländer reaction, including silica nanoparticles, various Lewis acids, and novel amine catalysts, which can be particularly effective for achieving high regioselectivity with unsymmetrical ketones. [3][12]

Conclusion

The synthesis of this compound from o-aminobenzaldehyde via a Friedländer-type condensation is a robust and well-established transformation. The application of modern process technology, specifically the use of microchannel reactors, has elevated this classic reaction to new levels of efficiency, achieving near-quantitative yields under mild conditions. This guide provides the foundational knowledge and a practical, high-performance protocol for the synthesis of this important chemical intermediate, empowering researchers and development professionals with a reliable method for its production.

References

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

-

Zhang, C., De, C. K., & Seidel, D. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Retrieved from [Link]

-

Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Synthesis of quinol-type heterobiaryls via an acid-catalyzed heteroannulation of alkynes and o-aminobenzaldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction of a C,N-Bisnucleophile Generated from 2-Aminobenzaldehyde and 2-Methylindole. (2016). Organic Letters. Retrieved from [Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH. Retrieved from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (2013). Dye intermediates. Retrieved from [Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

- Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications. Retrieved from [Link]

-

This compound (C10H9NO). (n.d.). PubChemLite. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

-

Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of o-aminobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. Retrieved from [Link]

-

Proposed reaction pathway towards 2‐aminoquinolines 3. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. This compound [dyestuffintermediates.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

Spectral Data of 2-Methylquinolin-3-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-methylquinolin-3-ol (CAS No. 613-19-4), a key intermediate in the synthesis of various dyes and a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound, also known as 3-hydroxyquinaldine, belongs to the quinoline family of heterocyclic aromatic compounds. Its structure, featuring a hydroxyl group at the 3-position and a methyl group at the 2-position of the quinoline ring, imparts specific chemical properties that are reflected in its spectral characteristics. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Visualizing the Core Structure

To provide a clear structural reference, the following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | 1.0 - 5.0 (variable) | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |

| Aromatic-H (C4-H) | ~7.5 - 7.8 | Singlet | Expected to be a singlet due to the absence of adjacent protons. |

| Aromatic-H (C5-H, C6-H, C7-H, C8-H) | ~7.2 - 8.2 | Multiplet | These protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other. |

| -CH₃ | ~2.5 | Singlet | The methyl group protons are expected to appear as a singlet. |

Causality Behind Predicted Shifts:

-

The aromatic protons resonate in the downfield region (7.2-8.2 ppm) due to the deshielding effect of the aromatic ring current.

-

The exact positions of the aromatic protons are influenced by the electronic effects of the hydroxyl and methyl substituents.

-

The methyl group protons appear in the upfield region characteristic of alkyl groups attached to an aromatic system.

-

The hydroxyl proton signal is often broad and its position is variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (C3) | ~140 - 150 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| C=N (C2) | ~155 - 165 | The carbon atom of the C=N bond in the quinoline ring. |

| Aromatic C-H | ~115 - 135 | Carbons in the aromatic rings that are bonded to hydrogen. |

| Aromatic Quaternary C | ~125 - 145 | Quaternary carbons within the fused ring system. |

| -CH₃ | ~20 - 25 | The methyl carbon signal appears in the typical upfield region for alkyl groups. |

Causality Behind Predicted Shifts:

-

The electronegativity of the nitrogen and oxygen atoms causes a downfield shift for the adjacent carbon atoms (C2 and C3).[1]

-

The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydroxyl group and the electron-donating (by hyperconjugation) nature of the methyl group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations of the quinoline ring system, the hydroxyl group, and the methyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 3000 | Aliphatic C-H stretch (-CH₃) | Medium |

| ~1620, ~1580, ~1500 | C=C and C=N stretching (quinoline ring) | Strong to medium |

| ~1450 | -CH₃ bend | Medium |

| ~1200 - 1300 | C-O stretch (phenol) | Strong |

| 750 - 900 | Aromatic C-H out-of-plane bending | Strong |

Interpretation of Key IR Absorptions:

-

The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic signature of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[2]

-

The multiple sharp peaks in the 1500-1620 cm⁻¹ region are indicative of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline core.[3]

-

The strong band around 1200-1300 cm⁻¹ is attributed to the C-O stretching vibration of the phenolic hydroxyl group.

-

The pattern of strong absorptions in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of powdered this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Molecular Ion: For this compound (C₁₀H₉NO), the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at a mass-to-charge ratio (m/z) of 159.

Predicted Fragmentation Pattern

The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways, primarily involving the stable quinoline ring system.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a hydrogen radical (•H): A peak at m/z 158 ([M-H]⁺) is expected, resulting from the loss of the hydroxyl hydrogen or a hydrogen from the methyl group.

-

Loss of carbon monoxide (CO): A significant peak at m/z 131 ([M-CO]⁺˙) is anticipated due to the expulsion of a CO molecule from the hydroxylated ring, a common fragmentation pathway for phenols and related compounds.[4]

-

Loss of hydrogen cyanide (HCN): The quinoline ring can undergo fragmentation by losing a molecule of HCN, leading to a peak at m/z 132 ([M-HCN]⁺˙).

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectral data of this compound provides a unique fingerprint for its identification and characterization. This guide has detailed the expected NMR, IR, and MS spectral features, explained the underlying principles for these observations, and provided standardized protocols for data acquisition. By understanding these spectral properties, researchers can confidently identify this important chemical intermediate and utilize it in their synthetic and developmental endeavors.

References

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry, 25(13), 7106-7114. Retrieved from [Link]

-

Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524-530. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Panneerselvam, P., et al. (2003). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences, 65(3), 268-273. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

SpectraBase. (n.d.). About SpectraBase.com. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-Pentanediol, monobenzoate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the 1 H NMR spectra of compound (3). There are three environment.... Retrieved from [Link]

-

PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

HSCprep. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dibromobutane. Retrieved from [Link]

-

SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). Morin. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

ACS Omega. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

-

International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methylquinolin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-methylquinolin-3-ol, a key intermediate in the synthesis of various dyes and a scaffold of interest in medicinal chemistry. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document moves beyond simple solubility statements to provide a foundational understanding of the underlying physicochemical principles, practical experimental methodologies, and theoretical frameworks for solubility prediction.

Unveiling the Molecular Personality of this compound: A Structural Perspective on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound (C₁₀H₉NO, Molar Mass: 159.18 g/mol ) possesses a unique combination of features that govern its solubility profile:

-

Aromatic Quinoline Core: The bicyclic aromatic system is inherently nonpolar and contributes to favorable van der Waals interactions with nonpolar solvents.

-

Polar Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, enabling strong interactions with polar and protic solvents.

-

Methyl Group (-CH₃): This electron-donating group slightly increases the electron density of the aromatic system and contributes to the nonpolar character.

-

Nitrogen Heteroatom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The balance between the nonpolar aromatic backbone and the polar hydroxyl group is the primary determinant of its solubility in a given organic solvent. A "like dissolves like" principle is a useful starting point; polar solvents will more readily solvate the polar functionalities, while nonpolar solvents will better accommodate the aromatic core.

Qualitative and Quantitative Solubility Profile

General qualitative observations indicate that this compound is soluble in ether, ethanol, and chloroform.[1] However, for scientific and industrial applications, a more quantitative understanding is essential. The following table summarizes the expected solubility behavior in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 6.6 | High | Strong hydrogen bonding with the hydroxyl group. |

| Ethanol | 5.2 | High | Similar to methanol, with a slightly larger nonpolar component.[1] |

| Isopropanol | 4.3 | Moderate to High | The bulkier alkyl group may slightly hinder solvation compared to methanol and ethanol. |

| Polar Aprotic Solvents | |||

| Acetone | 5.4 | Moderate | Can act as a hydrogen bond acceptor for the hydroxyl group, but lacks donor capabilities. |

| Acetonitrile | 6.2 | Moderate | The nitrile group is a good hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of strong hydrogen bond acceptance. |

| Nonpolar Solvents | |||

| Toluene | 2.4 | Low to Moderate | Can engage in π-π stacking interactions with the quinoline ring. |

| Hexane | 0.0 | Very Low | Lacks any significant interactions with the polar functional groups. |

| Diethyl Ether | 2.9 | Moderate | The ether oxygen can act as a hydrogen bond acceptor.[1] |

| Chloroform | 4.4 | High | Can act as a weak hydrogen bond donor to the nitrogen and oxygen atoms.[1] |

The Energetics of Dissolution: A Thermodynamic Viewpoint

The process of dissolution can be understood through the lens of thermodynamics, specifically the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of dissolution:

ΔG = ΔH - TΔS

-

Enthalpy of Dissolution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH > 0), meaning energy is required to overcome the crystal lattice energy.

-

Entropy of Dissolution (ΔS): This term reflects the change in disorder of the system. Dissolution generally leads to an increase in entropy (ΔS > 0) as the ordered crystal structure breaks down and the molecules become more dispersed in the solvent.

The interplay of these factors determines solubility. Even if the dissolution is endothermic, a significant increase in entropy can drive the process, making the compound soluble. The thermodynamic properties of dissolution for heterocyclic compounds are crucial for understanding their behavior in solution.[2][3][4][5][6]

A Practical Guide to Determining Solubility: Experimental Protocols

Accurate determination of solubility is a critical experimental task. The following section outlines a robust, step-by-step protocol for both qualitative and quantitative solubility assessment of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Workflow for Solubility Determination

Figure 1. Experimental workflow for the quantitative determination of solubility.

Detailed Experimental Steps

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach

For instances where experimental data is unavailable, theoretical models can provide valuable estimations of solubility. The Hansen Solubility Parameters (HSP) approach is a powerful tool for predicting the miscibility of a solute in a solvent.[7][8][9] This model is based on the principle that "like dissolves like" by quantifying the cohesive energy density of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by: δt² = δd² + δp² + δh²

A solute is more likely to dissolve in a solvent when their respective Hansen Solubility Parameters are similar. The HSP for this compound can be estimated using group contribution methods. By comparing these values to the known HSP of various organic solvents, a prediction of its solubility can be made.

Conclusion: A Holistic Understanding for Practical Application

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the surrounding solvent. This guide has provided a comprehensive overview, from the fundamental principles of intermolecular forces and thermodynamics to practical experimental protocols and theoretical prediction models. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is not merely academic but a crucial element for the successful design of synthetic routes, purification strategies, and the formulation of novel products. The methodologies and theoretical frameworks presented herein offer a robust foundation for navigating the challenges and opportunities presented by the solubility of this versatile heterocyclic compound.

References

-

PubChem. 2-Methylquinolin-4-ol. [Link]

-

ResearchGate. Thermodynamics of the Dissolution of Asymmetric Macroheterocyclic Compounds with Thiadiazol Fragments in Polar Solvents. [Link]

-

Sanchez-Lengeling, B., Roch, L. M., Perea, J. D., Langner, S., Brabec, C. J., & Aspuru-Guzik, A. (2019). A Bayesian Approach to Predict Solubility Parameters. Advanced Theory and Simulations, 2(2), 1800069. [Link]

-

Semantic Scholar. New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. [Link]

-

National Center for Biotechnology Information. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

-

Park, K. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release, 152(1), 25-34. [Link]

-

Journal of Ultra Chemistry. The thermodynamic studies of substituted heterocyclic compound in 1,4 dioxane system in the temperature range 303 to 323K. [Link]

-

National Center for Biotechnology Information. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. [Link]

-

Neliti. CHEMISTRY AND MATERIALS SCIENCE. [Link]

-

MDPI. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. journalofchemistry.org [journalofchemistry.org]

- 4. chemical.journalspub.info [chemical.journalspub.info]

- 5. media.neliti.com [media.neliti.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. lammps.org [lammps.org]

- 8. kinampark.com [kinampark.com]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of 2-Methylquinolin-3-ol

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methylquinolin-3-ol

For researchers, medicinal chemists, and professionals in drug development, a molecule's crystal structure is the foundational blueprint from which its physicochemical properties and biological activity can be understood and modulated. This guide offers a detailed examination of the structural analysis of this compound, a heterocyclic compound with significant potential, framed from the perspective of a Senior Application Scientist. We will explore not just the "what" of the structure, but the "why" behind the experimental choices and the implications of the results.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] These compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound (CAS 613-19-4) is of particular interest due to its specific substitution pattern: a methyl group at the 2-position and a hydroxyl group at the 3-position.[3] This arrangement of a hydrogen bond donor (-OH) and a hydrophobic group (-CH₃) on the heteroaromatic ring creates a molecule with a high potential for forming specific, directional intermolecular interactions. Elucidating its crystal structure is therefore paramount to understanding its solid-state behavior, such as polymorphism, and provides a rational basis for designing new derivatives with enhanced therapeutic profiles.[4]

From Synthesis to Single Crystal: A Methodical Approach

The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A common and effective route for synthesizing this compound involves the condensation of o-aminobenzaldehyde with chloroacetone.[5][6] This method provides a reliable pathway to the target molecule in good yield.

Synthesis Protocol Overview:

-

A solution of o-aminobenzaldehyde and chloroacetone is prepared in a suitable solvent such as tetrahydrofuran.[6]

-

A second aqueous solution containing a base (e.g., sodium hydroxide) is prepared.[6]

-

The two solutions are mixed and reacted, often in a microchannel reactor to ensure precise control over reaction conditions and maximize yield.[6]

-

The resulting product, this compound, is then separated and purified using standard techniques like recrystallization or column chromatography to achieve the high purity required for crystallization.

The Art of Crystallization: Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing defects in the crystal lattice. The slow evaporation technique is a field-proven method for achieving this.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Choose a solvent or solvent system in which this compound has moderate solubility. Ethanol or an ethanol/water mixture are common starting points. The key is that the solvent should evaporate slowly at a stable temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the material fully.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any microscopic particles that could act as uncontrolled nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

-

Monitoring and Harvesting: Observe the vial periodically over several days to weeks. Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) appear, they can be carefully harvested from the mother liquor using a pipette or a small loop.

The causality behind this meticulous protocol is to maintain the solution in a state of slight supersaturation for an extended period, allowing molecules to deposit onto a limited number of growing crystal faces in a highly ordered fashion.

Figure 1: Workflow from synthesis to structure elucidation for this compound.

Structural Elucidation and Supramolecular Assembly

The definitive atomic arrangement is determined by single-crystal X-ray diffraction. While a specific, publicly archived crystal structure for this compound (CAS 613-19-4) was not identified in a comprehensive search of leading databases, we can detail the type of data obtained and confidently predict its structural features based on its known functional groups and analysis of closely related quinoline structures.

Crystallographic Data: An Illustrative Example

To illustrate the results of a successful structure determination, the table below presents crystallographic data for a related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.[7] This data provides the fundamental parameters of the crystal's unit cell—the basic repeating block of the structure.

Table 1: Representative Crystallographic Data for a 2-Methylquinoline Analogue (2-Chloro-6-methylquinoline-3-carbaldehyde)[7]

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO |

| Formula Weight | 205.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.944 |

| b (Å) | 3.9210 |

| c (Å) | 20.390 |

| β (°) | 101.377 |

| Volume (ų) | 465.9 |

| Z (Molecules/Unit Cell) | 2 |

| R-factor (%) | 3.4 |

Predicted Molecular and Supramolecular Structure of this compound

Based on its molecular structure, the solid-state packing of this compound is expected to be dominated by a robust hydrogen-bonding network.

-

Primary Interaction: O—H···N Hydrogen Bonding: The most powerful and directional non-covalent interaction will be the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. This type of interaction is a classic and highly reliable motif in heterocyclic crystal engineering, leading to the formation of well-defined supramolecular chains or dimers.

-

Secondary Interactions: π-π Stacking: The planar, aromatic quinoline rings are primed for π-π stacking interactions. These interactions, where the electron clouds of adjacent rings attract one another, will likely dictate how the primary hydrogen-bonded chains pack together, contributing significantly to the overall stability of the crystal lattice.

Figure 2: Predicted primary and secondary intermolecular interactions in the crystal lattice of this compound.

Implications for Pharmaceutical Development

Understanding these structural details is not merely an academic exercise; it provides actionable intelligence for drug development.

-

Rational Drug Design: Knowledge of the key O—H···N hydrogen bond provides a clear strategy for creating co-crystals. By introducing a co-former molecule with a complementary hydrogen bond donor or acceptor, one can systematically alter properties like solubility and dissolution rate.

-

Polymorphism Risk Assessment: The presence of strong, directional interactions like the O—H···N bond, combined with less specific π-π stacking, suggests a high likelihood of polymorphism—the ability to form multiple crystal structures. A thorough crystallographic study is the first and most critical step in identifying and characterizing different polymorphs, each of which can have unique properties and must be controlled during manufacturing.

-

Structure-Activity Relationship (SAR): A definitive crystal structure provides the precise 3D coordinates of the molecule. This information is invaluable for computational modeling and docking studies, allowing scientists to visualize how this compound or its derivatives might bind to a biological target, thereby guiding the synthesis of more potent and selective analogues.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, a thorough analysis based on its constituent functional groups and the well-documented behavior of related quinoline compounds allows for a confident prediction of its supramolecular assembly. The structure is anticipated to be governed by a robust O—H···N hydrogen-bonding motif, leading to chain formation, with these chains further organized by π-π stacking interactions. This detailed structural hypothesis provides a powerful framework for researchers, guiding experimental efforts in crystallization, polymorphism screening, and the rational design of new chemical entities for therapeutic applications. The eventual experimental validation of this structure will be a valuable addition to the field of solid-state chemistry and medicinal research.

References

-

Fun, H.-K., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2686. [Link]

-

Mondal, S., et al. (2017). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 17(13), 1253-1267. [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). Retrieved January 4, 2026, from [Link]

-

MDPI. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(18), 4235. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Solid Form Suite. Retrieved January 4, 2026, from [Link]

-

Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941–o942. [Link]

-

Tkachev, V. V., et al. (2013). Synthesis and molecular structure of 3-[5-(quinolin-2-yl)penta-1,4-dien-1-yl]-1,4-benzodioxin-2-one. Russian Journal of Organic Chemistry, 49(3), 441-446. [Link]

-

Royal Society of Chemistry. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 12(28), 17865-17894. [Link]

-

Davies, J. E., & Bond, A. D. (2001). Quinoline. Acta Crystallographica Section E: Crystallographic Communications, 57(9), o947-o949. [Link]

-

El-Taweel, F. M. A. (2013). Studies on Quinolin-2(1H)-One Derivatives: Synthetic Access to Pyrano[3,2-c] Quinoline and 3-Substituted Quinoline Derivatives. American Chemical Science Journal, 3(4), 532-549. [Link]

-

Verma, A., et al. (2012). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6064-6068. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. chemscene.com [chemscene.com]

- 3. CAS 613-19-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 613-19-4 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Methylquinolin-3-ol

This guide provides a comprehensive technical overview of 2-Methylquinolin-3-ol (also known as 3-hydroxyquinaldine), a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the evolution of its synthesis, and its detailed chemical characterization.

Foreword: The Quinoline Scaffold in Modern Science

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry and materials science. First isolated from coal tar in 1834, the versatility of the quinoline scaffold has spurred the development of a vast array of synthetic methodologies.[1] Quinoline derivatives are integral to a wide range of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents, underscoring the importance of understanding the synthesis and properties of key analogues like this compound.[2]

Section 1: Historical Perspective on the Genesis of this compound

While pinpointing the exact first synthesis of this compound is challenging due to the extensive historical literature on quinoline derivatives, early methodologies for related structures provide a clear lineage. The late 19th century was a fertile period for quinoline chemistry, with the development of several named reactions that remain fundamental to the field.

One of the earliest documented methods that provides a direct route to a precursor of this compound is a variation of the Pfitzinger reaction . A 1937 patent describes the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid from the reaction of isatin with chloroacetone in the presence of an alkaline-earth hydroxide.[3] This carboxylic acid derivative can then be decarboxylated upon heating to yield this compound.[4]

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids.[5][6] The use of chloroacetone in this context represents a key step towards the specific substitution pattern found in this compound.

Another foundational method, the Friedländer synthesis , reported in 1882, offers a more direct conceptual route. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[1][7] The synthesis of this compound from 2-aminobenzaldehyde and chloroacetone is a direct application of the principles of the Friedländer annulation.[8]

These classical methods, born from the era of dye chemistry and early pharmaceutical exploration, laid the essential groundwork for the synthesis and subsequent investigation of this compound.

Section 2: Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. This section details two prominent methods, providing both theoretical understanding and practical protocols.

Synthesis via Modified Pfitzinger Reaction

This historical approach leverages the reactivity of isatin to construct the quinoline core. The causality behind this experimental choice lies in the ready availability of isatin and the regioselective nature of the Pfitzinger condensation.

Reaction Scheme:

Caption: Pfitzinger-based synthesis of this compound.

Mechanistic Elucidation:

The reaction proceeds through the following key steps:

-

Ring Opening of Isatin: In the presence of a base, the amide bond of isatin is hydrolyzed to form the salt of isatic acid (2-aminophenylglyoxylic acid).[5] This step is crucial as it generates the necessary 2-aminoaryl keto-acid intermediate.

-

Condensation: The isatic acid salt then condenses with chloroacetone. The enolate of chloroacetone attacks the ketone of the isatic acid, and subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.

-

Decarboxylation: The resulting 2-methyl-3-hydroxyquinoline-4-carboxylic acid is then heated, leading to the loss of carbon dioxide to yield the final product, this compound.[4]

Experimental Protocol (Conceptual):

-

Step 1: Isatin Ring Opening. A suspension of isatin in water is treated with a base such as calcium hydroxide or potassium hydroxide and stirred to facilitate the formation of the isatic acid salt.[3]

-

Step 2: Condensation. Chloroacetone is added dropwise to the reaction mixture. The reaction is typically stirred for several hours at a controlled temperature.[3]

-

Step 3: Acidification and Isolation. The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2-methyl-3-hydroxyquinoline-4-carboxylic acid. The solid is collected by filtration, washed, and dried.[3]

-

Step 4: Decarboxylation. The isolated carboxylic acid is heated in a high-boiling point solvent or neat to effect decarboxylation, yielding this compound. Purification is typically achieved by recrystallization.

Synthesis via Friedländer Annulation

This modern and often more direct approach utilizes the condensation of 2-aminobenzaldehyde with chloroacetone. This method is favored for its atom economy and often milder reaction conditions compared to classical methods.

Reaction Scheme:

Caption: Friedländer synthesis of this compound.

Mechanistic Elucidation:

The Friedländer synthesis can proceed via two possible pathways depending on the reaction conditions (acidic or basic catalysis):[1]

-

Aldol Addition First: The enolate of chloroacetone undergoes an aldol addition to the aldehyde group of 2-aminobenzaldehyde. The resulting aldol adduct then undergoes intramolecular cyclization via condensation between the amino group and the ketone, followed by dehydration to form the aromatic quinoline ring.

-

Schiff Base Formation First: The amino group of 2-aminobenzaldehyde condenses with the ketone of chloroacetone to form a Schiff base (imine). Subsequent intramolecular aldol-type condensation and dehydration yield the final product.

Detailed Experimental Protocol:

A modern, high-yield protocol for the synthesis of this compound is as follows:[8]

-

Materials:

-

2-Aminobenzaldehyde

-

Chloroacetone

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Sodium hydroxide

-

Zinc oxide

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Solution Preparation:

-

Prepare "Solution A" by dissolving 2-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in THF.

-

Prepare "Solution B" by dissolving sodium hydroxide and zinc oxide in water.

-

-

Reaction Mixture: Combine Solution A and Solution B. The use of a phase transfer catalyst (tetrabutylammonium bromide) is a key experimental choice to facilitate the reaction between the organic-soluble reactants and the aqueous base. Zinc oxide can act as a mild catalyst and may also aid in side-product suppression.

-

Reaction Conditions: The reaction mixture is maintained at a controlled temperature (e.g., 30°C) and can be carried out in a conventional batch reactor or a microchannel reactor for improved heat and mass transfer, leading to higher yields.[8]

-

Work-up and Purification: After the reaction is complete, the product is isolated by separation of the organic phase, followed by removal of the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Section 3: Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound is reliant on a combination of physical properties and spectroscopic data. This self-validating system of characterization ensures the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [9][10] |

| Molecular Weight | 159.18 g/mol | [9][10] |

| CAS Number | 613-19-4 | [9][10] |

| Appearance | Needle-like crystals | [8] |

| Solubility | Soluble in ether, ethanol, and chloroform | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-